molecular formula C19H28O3 B1325946 Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate CAS No. 898778-41-1

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Cat. No.: B1325946
CAS No.: 898778-41-1
M. Wt: 304.4 g/mol
InChI Key: YSVLJGKCWPEOMH-UHFFFAOYSA-N
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Description

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-isopropylphenyl group and a ketone functional group at the eighth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-isopropylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives with different substituents.

Scientific Research Applications

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    Ethyl 8-oxooctanoate: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less active in certain applications.

    8-(4-isopropylphenyl)-8-oxooctanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.

Uniqueness: Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is unique due to the presence of both the isopropylphenyl group and the ketone functional group, which confer specific chemical and physical properties that can be exploited in various applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVLJGKCWPEOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645763
Record name Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-41-1
Record name Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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